molecular formula C8H4ClFN2O2 B13675568 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13675568
M. Wt: 214.58 g/mol
InChI Key: YUUTUMMLQQDTBB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chloro or fluoro substituents .

Scientific Research Applications

3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the carboxylic acid group.

    3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

The presence of the carboxylic acid group in 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid enhances its solubility and reactivity, making it more versatile for various chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C8H4ClFN2O2

Molecular Weight

214.58 g/mol

IUPAC Name

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4ClFN2O2/c9-5-4-1-3(10)2-11-7(4)12-6(5)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

YUUTUMMLQQDTBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(N2)C(=O)O)Cl)F

Origin of Product

United States

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